Product packaging for 4-(Isobutyrylamino)benzoic acid(Cat. No.:CAS No. 28547-07-1)

4-(Isobutyrylamino)benzoic acid

Cat. No.: B472922
CAS No.: 28547-07-1
M. Wt: 207.23g/mol
InChI Key: OMWFUEUNNVEJQA-UHFFFAOYSA-N
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Description

Contextualization within N-Acylbenzoic Acid Derivatives

N-acylbenzoic acid derivatives are a class of organic compounds characterized by an acyl group attached to the nitrogen atom of an aminobenzoic acid. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by these compounds. ontosight.aiontosight.ai The specific nature of the acyl group and the substitution pattern on the benzoic acid ring can be systematically varied to modulate the compound's physicochemical properties and its interaction with biological targets. ontosight.ai

4-(Isobutyrylamino)benzoic acid fits within this framework as a para-substituted derivative. The isobutyryl group, with its branched alkyl chain, contributes to the molecule's lipophilicity, while the carboxylic acid and amide functionalities provide sites for hydrogen bonding. ontosight.ai These features are crucial in determining how the molecule interacts with enzymes or receptors within a biological system. Research into related N-acylbenzoic acid derivatives has shown that they can act as inhibitors for various enzymes, including steroid 5α-reductase, highlighting the therapeutic potential of this class of compounds. nih.gov The synthesis of such derivatives often involves the acylation of the corresponding aminobenzoic acid, a fundamental reaction in organic chemistry.

Academic Relevance and Significance in Contemporary Chemical Biology

The academic relevance of this compound stems from its potential applications as a building block in the synthesis of more complex, biologically active molecules and as a research tool in chemical biology. Chemical biology often utilizes small molecules to probe and understand complex biological processes. The structural features of this compound make it an interesting candidate for such studies.

Compounds with similar N-acylamino benzoic acid structures have been investigated for their potential as anticancer agents. ontosight.aigoogle.com For instance, certain N-(2'-aminophenyl)-benzamide derivatives, which can be synthesized from precursors like 4-acylaminobenzoic acids, have been explored for their utility in combating neoplastic diseases. google.com The isobutyrylamino moiety in this compound can influence its binding affinity and selectivity for specific biological targets. ontosight.ai

Furthermore, the study of such compounds contributes to a broader understanding of structure-activity relationships (SAR). By systematically modifying the structure of N-acylbenzoic acids and evaluating their biological effects, researchers can develop models that predict the activity of new derivatives. While specific, in-depth biological studies on this compound itself are not extensively documented in publicly available literature, its structural similarity to compounds with known biological activities marks it as a molecule of interest for future investigation. ebi.ac.uknih.gov The compound has been noted in the ChEMBL database, which tracks the bioactivity of compounds, indicating its relevance in the context of drug discovery and development. ebi.ac.uk

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C11H13NO3 ebi.ac.ukscbt.com
Molecular Weight 207.23 g/mol ebi.ac.ukscbt.comsigmaaldrich.com
CAS Number 28547-07-1 sigmaaldrich.comemolecules.comechemi.com
Melting Point 238 - 239 °C echemi.com
Polar Surface Area 66.4 Ų ebi.ac.ukechemi.com
XLogP3 2.1 ebi.ac.uk
Molecular Species Acid ebi.ac.uk
Acidic pKa 4.16 ebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B472922 4-(Isobutyrylamino)benzoic acid CAS No. 28547-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWFUEUNNVEJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 4-(Isobutyrylamino)benzoic acid would be expected to provide information on the chemical environment of the protons in the molecule. The spectrum would likely show distinct signals for the aromatic protons on the benzene (B151609) ring, the N-H proton of the amide group, the methine proton of the isobutyryl group, and the methyl protons of the isobutyryl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be crucial for confirming the structure. However, no experimental ¹H NMR data for this compound could be found.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. For this compound, distinct signals would be expected for the carboxyl carbon, the amide carbonyl carbon, the aromatic carbons (with different signals for the substituted and unsubstituted positions), the methine carbon of the isobutyryl group, and the methyl carbons. This analysis would be vital for confirming the carbon skeleton of the molecule. Specific ¹³C NMR data for this compound is not available in the surveyed literature.

Multinuclear NMR Applications for Structural Confirmation

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), could be used to further confirm the structure by establishing connectivity between protons and carbons. These techniques are invaluable for unambiguously assigning all proton and carbon signals and confirming the substitution pattern on the aromatic ring. No data from such experiments for this compound has been published.

Mass Spectrometry (MS) for Molecular Formula Verification

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. A high-resolution mass spectrum (HRMS) of this compound would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C11H13NO3. The fragmentation pattern observed in the mass spectrum would also offer structural information, corresponding to the loss of specific functional groups. No experimental mass spectrometry data for this compound is publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and various C-H and C=C stretching and bending vibrations of the aromatic ring and the isobutyryl group. While the expected absorption regions can be predicted based on known data for similar compounds, the actual experimental IR spectrum for this compound could not be located.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of this compound. A crystal structure would provide the most definitive proof of the compound's molecular architecture. There is no published X-ray crystallographic data for this compound.

Crystal Structure Determination of this compound

Detailed structural information has been elucidated for analogous compounds such as 4-acetamidobenzoic acid and 4-benzamidobenzoic acid through single-crystal X-ray diffraction. For instance, the crystal structure of 4-acetamidobenzoic acid monohydrate reveals that the acetamide (B32628) group is oriented at an angle of 20.52 (8)° with respect to the benzene ring, while the carboxylic acid group is nearly coplanar with the aromatic ring. nih.gov The crystal packing is stabilized by a network of O-H···O and N-H···O hydrogen bonds, which link the organic molecules and water molecules into a three-dimensional supramolecular assembly. nih.gov

Similarly, the crystal structure of 4-benzamido-2-hydroxybenzoic acid shows that the molecule forms inversion dimers through O-H···O hydrogen bonds, creating characteristic R22(8) ring motifs. nih.gov The dihedral angle between the aromatic rings in this molecule is relatively small, indicating a somewhat planar conformation. nih.gov These findings suggest that this compound is also likely to form hydrogen-bonded dimers via its carboxylic acid groups and exhibit a planar or near-planar conformation of the aromatic ring and the amide linkage.

In the absence of experimental data, computational methods for crystal structure prediction (CSP) have become increasingly powerful tools. These ab initio evolutionary algorithms can generate and rank plausible crystal structures based on their calculated lattice energies, providing valuable predictions of the most stable polymorphic forms. Such computational approaches could be employed to model the crystal structure of this compound, predicting its space group, unit cell parameters, and intermolecular interactions.

Interactive Data Table of Crystallographic Data for Related Benzoic Acid Derivatives
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
4-acetamidobenzoic acid monohydrateC₉H₉NO₃·H₂OMonoclinicP2₁/n10.84830.26410.577903472.474
4-benzamido-2-hydroxybenzoic acidC₁₄H₁₁NO₄MonoclinicP2₁/c5.668932.0396.6413103.5301172.744

Co-crystallization and Structural Analysis of Protein-Ligand Complexes Involving Derivatives

The study of how small molecules, or ligands, bind to biological macromolecules such as proteins is a cornerstone of drug discovery and molecular biology. Co-crystallization of a protein with a ligand, followed by X-ray diffraction analysis, can reveal the precise binding mode and the key intermolecular interactions at atomic resolution. While there are no specific publicly available co-crystal structures of a protein with a derivative of this compound, the extensive research on Human Serum Albumin (HSA) provides a relevant and illustrative case study.

Human Serum Albumin is the most abundant protein in blood plasma and is known to bind a vast array of endogenous and exogenous compounds, including many pharmaceuticals. nih.govresearchgate.net Its ability to bind hydrophobic ligands makes it a crucial factor in the pharmacokinetics of many drugs. nih.gov The crystal structure of HSA has been determined in complex with a variety of ligands, revealing multiple binding sites with broad specificity.

A pertinent example is the co-crystal structure of HSA with the fibrate drug gemfibrozil (B1671426). nih.gov This study identified two primary binding sites for gemfibrozil on HSA, known as Sudlow's binding sites I and II. nih.gov The analysis of the HSA-gemfibrozil complex provided a detailed understanding of the specific amino acid residues involved in the binding and the nature of the interactions, which are predominantly hydrophobic with some hydrogen bonding. nih.gov

Given the structural similarities between gemfibrozil and derivatives of this compound (both containing a substituted aromatic ring and a carboxylic acid group), it is plausible that such derivatives would also bind to HSA, likely within the same hydrophobic pockets. A structural analysis of such a complex would be expected to reveal:

Binding Site Location: Identification of the specific subdomain and pocket on the protein where the ligand binds.

Binding Conformation: The three-dimensional arrangement of the ligand within the binding site.

Key Intermolecular Interactions: The specific hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.

Conformational Changes: Any changes in the protein's structure upon ligand binding, which is a common feature of protein-ligand interactions. nih.gov

The insights gained from such a structural analysis would be invaluable for understanding the pharmacokinetic properties of this compound derivatives and for the rational design of new molecules with improved binding affinity and specificity.

Interactive Data Table of HSA-Ligand Complex Example
ProteinLigandPDB IDResolution (Å)Key Binding Site(s)
Human Serum Albumin (HSA)Gemfibrozil7E4A2.50Sudlow's Site I (FA7) and Site II (FA3-FA4)
Human Serum Albumin (HSA)Hemin and Myristate1o9x2.50Subdomain IB (Hemin), Multiple sites (Myristate)

Structure Activity Relationship Sar Studies and Rational Ligand Design

Systematic Elucidation of Key Structural Determinants for Bioactivity

The biological activity of 4-(Isobutyrylamino)benzoic acid is intrinsically linked to its three core components: the benzoic acid aromatic ring, the isobutyrylamino moiety, and the carboxylic acid group. Systematic modifications of these components have provided insights into their respective roles in target interaction.

The substitution pattern on the benzoic acid ring can significantly influence the biological activity of 4-(acylamino)benzoic acid derivatives. While specific SAR studies on this compound are not extensively documented in publicly available research, general principles can be drawn from studies on related 4-aminobenzoic acid derivatives.

For instance, in a study of 4-benzamidobenzoic acid hydrazide derivatives as soluble epoxide hydrolase inhibitors, substitutions on the terminal phenyl ring (analogous to the isobutyryl group in this context) demonstrated a clear SAR. The electronic nature and position of the substituent were found to be critical for inhibitory activity. Generally, butanoic acid analogues showed greater potency than the corresponding benzoic acid derivatives. nih.gov

Table 1: Impact of Substituents on the Phenyl Ring of 4-Benzamidobenzoic Acid Analogs on Inhibitory Activity nih.gov

CompoundSubstituent (R)% Inhibition
5c4-Cl47
6c4-Cl72
-H-
-4-OCH3-
-4-NO2-
-2,4-diCl-

Note: The table illustrates the effect of substitution on a related scaffold. The data is not directly from studies on this compound.

In another study on diphenylamine-based retinoids with a benzoic acid moiety, the introduction of a methyl group at the meta position to the carboxyl group resulted in an antagonist, highlighting the sensitivity of activity to the substitution pattern on the benzoic acid ring. nih.gov

Alterations to the acyl group can modulate activity. For example, replacing the isobutyryl group with different acyl chains (e.g., acetyl, benzoyl) or introducing bulkier substituents can probe the size and nature of the binding site. While direct studies on variants of the isobutyrylamino group for this compound are limited, the general principle in medicinal chemistry is that such modifications can significantly impact potency and selectivity. scienceopen.commdpi.com The hydrophobicity of this moiety can be a key determinant in its biological effect. scienceopen.com

The carboxylic acid group is a critical functional group for the biological activity of many benzoic acid derivatives, often acting as a key pharmacophoric feature. nih.gov Its ability to exist as a carboxylate anion at physiological pH allows it to form strong ionic interactions and hydrogen bonds with complementary residues, such as arginine or lysine, in a protein's active site. researchgate.net

The carboxylic acid moiety can be essential for anchoring the ligand to its target, and its removal or replacement with a non-acidic isostere often leads to a significant loss of activity. nih.gov However, the presence of a carboxylic acid can also impact a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. nih.gov In some cases, the incorporation of a carboxylic acid group can reduce binding to off-targets like the hERG channel. drugbank.com Studies on various classes of molecules have shown that the carboxylic acid functionality is a recurring motif for interaction with specific biological targets. nih.gov

Identification and Characterization of Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For this compound and its analogs, a general pharmacophore model can be hypothesized based on its key structural components.

The key pharmacophoric features likely include:

An aromatic ring (the benzene (B151609) ring of the benzoic acid).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the amide N-H).

A negatively ionizable feature (the carboxylic acid).

A hydrophobic region (the isobutyl group).

The spatial arrangement of these features is critical for optimal interaction with the biological target. Pharmacophore models can be developed using ligand-based or structure-based approaches. nih.gov In the absence of a known crystal structure of the target protein, a ligand-based model can be generated by aligning a series of active compounds and identifying common chemical features. nih.gov Such models are valuable tools for virtual screening to identify new compounds with similar biological activity. nih.gov

Rational Design Principles for Optimized Molecular Probes

The insights gained from SAR studies and pharmacophore modeling provide a foundation for the rational design of optimized molecular probes with enhanced properties.

Several strategies can be employed to enhance the selectivity and potency of ligands based on the this compound scaffold:

Structure-Guided Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict the binding mode of this compound. This information can then be used to design modifications that optimize interactions with the active site and introduce unfavorable interactions with the active sites of off-target proteins.

Bioisosteric Replacement: The carboxylic acid group, while often essential for activity, can be replaced with other acidic functional groups (bioisosteres) to fine-tune acidity and improve pharmacokinetic properties. nih.gov Similarly, the isobutyrylamino moiety can be replaced with other groups that maintain or enhance the desired interactions while potentially offering improved metabolic stability.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures, can pre-organize the ligand into its bioactive conformation. This can lead to an increase in binding affinity by reducing the entropic penalty of binding.

Exploiting Unique Interactions: Identifying and targeting specific interactions that are unique to the desired target and not present in off-targets is a powerful strategy for improving selectivity. This can involve introducing substituents that form specific hydrogen bonds or engage in favorable hydrophobic interactions. nih.gov

By systematically applying these principles, it is possible to develop novel molecular probes derived from this compound with superior performance for research and potential therapeutic applications.

Molecular Scaffolding and Analog Synthesis for Focused Libraries

The this compound structure serves as a valuable molecular scaffold for the generation of focused chemical libraries. PABA itself is a well-established building block in medicinal chemistry due to its structural versatility, allowing for substitutions at both the amino and carboxyl groups nih.gov. This adaptability is crucial for developing a diverse range of novel molecules with potential therapeutic applications nih.gov.

The synthesis of analog libraries based on this scaffold typically involves modifications at three primary sites: the isobutyryl group, the phenyl ring, and the carboxylic acid moiety.

Modification of the Acyl Group: The isobutyryl group can be replaced with a variety of other acyl groups to probe the effect of lipophilicity, steric bulk, and electronic properties on biological activity. For instance, quantitative structure-activity relationship (QSAR) studies on a series of benzoylaminobenzoic acid derivatives, which share the N-acylaminobenzoic acid core, have shown that increased hydrophobicity and molar refractivity of the acyl substituent can lead to enhanced inhibitory activity against certain biological targets nih.gov. The synthesis of these analogs is typically achieved by reacting 4-aminobenzoic acid with different acid chlorides or anhydrides.

Substitution on the Aromatic Ring: The benzene ring of this compound provides multiple positions for the introduction of various substituents. These modifications can influence the molecule's electronic distribution, conformation, and ability to interact with biological targets. For example, the introduction of hydroxyl groups or other hydrogen-bonding moieties can be explored to enhance target binding nih.gov.

Derivatization of the Carboxylic Acid: The carboxylic acid group is a key functional group that can be converted into esters, amides, or other bioisosteres to modulate the compound's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME) properties.

The generation of focused libraries around the this compound scaffold allows for a systematic exploration of the chemical space to identify compounds with optimized activity and drug-like properties.

Table 1: Key Positions for Analog Synthesis of this compound Scaffold

Position of ModificationType of ModificationPotential Impact on Properties
Isobutyryl GroupVariation of the acyl chain (e.g., different alkyl or aryl groups)Modulates lipophilicity, steric hindrance, and target interaction
Aromatic RingIntroduction of substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups)Alters electronic properties, hydrogen bonding capacity, and conformation
Carboxylic AcidConversion to esters, amides, or other functional groupsInfluences solubility, metabolic stability, and pharmacokinetic profile

Correlation and Validation of Computational Predictions with Experimental SAR Data

The integration of computational modeling with experimental SAR studies is a cornerstone of modern rational drug design. For N-acylaminobenzoic acid derivatives, computational approaches such as 3D-QSAR and molecular docking have been employed to understand the structural features that govern their biological activity researchgate.net.

These computational models provide valuable insights into the ligand-receptor interactions at a molecular level. For instance, in a study on p-aminobenzoic acid derivatives as acetylcholinesterase inhibitors, 3D-QSAR models revealed that hydrophobic and electrostatic fields are key determinants of bioactivity researchgate.net. The contour maps generated from these models can guide the design of new analogs with enhanced potency by highlighting regions where specific physicochemical properties are favored for optimal target interaction researchgate.net.

The predictive power of these computational models is validated by synthesizing the designed compounds and evaluating their biological activity experimentally. A strong correlation between the predicted and experimentally determined activities provides confidence in the model's utility for guiding further lead optimization efforts. For example, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) have demonstrated that hydrophobicity and the presence of specific substituents like hydroxyl groups are conducive to inhibitory activity nih.gov. These findings from computational models can be directly translated into the design and synthesis of new analogs for experimental testing.

The iterative cycle of computational design, chemical synthesis, and biological evaluation allows for a more efficient and targeted exploration of the SAR of this compound analogs, ultimately accelerating the discovery of new therapeutic agents.

Advanced Research Applications in Chemical Biology

Development of Chemical Probes Based on the 4-(Isobutyrylamino)benzoic Acid Scaffold

The development of chemical probes is a cornerstone of chemical biology, enabling the study of biological systems with precision. The this compound scaffold is amenable to modifications necessary for creating such tools. For a molecule to function as a chemical probe, it typically requires a binding moiety for the target, a reporter tag (like a fluorescent group or a radioisotope), and often a reactive group for covalent labeling.

While direct examples for this compound are not extensively documented, the principles of probe development can be applied. For instance, derivatives of 4-aminobenzoic acid have been utilized in the synthesis of labeled compounds for various biological investigations. Stable isotope-labeled 4-(dimethylamino)benzoic acid (DMABA) derivatives, for example, have been developed to react with primary amine groups in lipids, allowing for their detection and quantification in complex biological mixtures. This demonstrates the utility of the aminobenzoic acid core in creating probes for studying biological molecules and processes.

The isobutyryl group of this compound can influence the binding affinity and selectivity of a potential probe for its target protein. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the attachment of reporter tags or reactive groups through standard amide or ester linkages.

Table 1: Potential Modifications of the this compound Scaffold for Chemical Probe Development

Scaffold PositionPotential ModificationPurpose in Chemical Probe Design
Carboxyl GroupAmidation or EsterificationAttachment of fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels.
Amino GroupN-alkylation or AcylationModulation of binding affinity and selectivity.
Aromatic RingIntroduction of SubstituentsFine-tuning of electronic properties and steric interactions.
Isobutyryl GroupStructural AnalogingExploration of structure-activity relationships for target binding.

Contributions to Understanding Disease Pathogenesis and Biological Processes

The study of disease pathogenesis often relies on small molecules that can modulate the activity of key proteins or pathways. While the direct contribution of this compound to understanding specific diseases is not well-documented in readily available literature, its structural class, the N-acylated p-aminobenzoic acids, has been explored in various therapeutic contexts.

For instance, derivatives of 4-aminobenzoic acid are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. These activities stem from the ability of these compounds to interfere with essential biological processes in pathogens or cancer cells. By studying the mechanism of action of such compounds, researchers can gain insights into the underlying biology of the disease.

The this compound scaffold can be used as a starting point to develop tool compounds for studying specific enzymes or receptors involved in disease. By systematically modifying the structure, researchers can develop potent and selective modulators. These tool compounds can then be used to probe the function of their targets in cellular and animal models of disease, thereby elucidating their role in pathogenesis.

Utility as a Foundation for the Development of Novel Molecular Tools and Inhibitors

The this compound structure represents a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes it an attractive starting point for the development of new inhibitors and molecular tools.

The general class of benzoic acid derivatives has been extensively investigated for enzyme inhibition. For example, various substituted benzoic acid derivatives have been designed and synthesized as inhibitors for enzymes like soluble epoxide hydrolase and urease. These studies often involve creating a library of related compounds to explore the structure-activity relationship (SAR) and identify key structural features required for potent inhibition.

In one such approach, the 4-benzamidobenzoic acid hydrazide scaffold was used to develop novel inhibitors of soluble epoxide hydrolase, an enzyme implicated in cardiovascular diseases. By modifying the substituents on the benzoyl ring and the hydrazide moiety, researchers were able to identify compounds with significant inhibitory activity. This highlights the potential of the broader N-acyl aminobenzoic acid scaffold in inhibitor design.

The synthesis of derivatives based on the this compound core can be achieved through well-established synthetic methodologies, allowing for the systematic exploration of chemical space around this scaffold. The isobutyryl group can be varied to explore different alkyl or aryl amides, while the carboxylic acid can be converted to esters, amides, or other functional groups to modulate physicochemical properties and target interactions.

Table 2: Examples of Inhibitor Scaffolds Based on Benzoic Acid Derivatives

Basic ScaffoldTarget Enzyme/ProteinTherapeutic Area
4-Benzamidobenzoic acid hydrazideSoluble Epoxide HydrolaseCardiovascular Disease
N'-Benzylidene-4-tert-butylbenzohydrazideUreaseInfectious Disease
4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acidsXanthine OxidaseGout/Hyperuricemia

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